![molecular formula C16H14ClNO4S B2823574 N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034490-96-3](/img/structure/B2823574.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product, the kinetics and thermodynamics of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSCs)
Overview: Dye-sensitized solar cells (DSSCs) are a promising renewable energy technology that converts sunlight into electricity. Unlike traditional silicon-based solar cells, DSSCs utilize organic dyes as sensitizers to absorb photons and generate electrons. Let’s explore how this compound contributes to DSSC research:
Antibacterial Activity: 5,5’-Dibuthoxy-2,2’-bifuran, initially found in plants, has shown antibacterial activity against Bacillus subtilis and Escherichia coli . Further research could explore its potential as an antimicrobial agent.
Organic Synthesis: The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers can investigate its reactivity, functionalization, and applications in designing novel molecules.
Materials Science: Given its aromatic nature and functional groups, this compound may find applications in materials science. Potential areas include polymer chemistry, supramolecular assemblies, and molecular electronics.
Medicinal Chemistry: While not extensively explored, the compound’s sulfonamide group suggests potential in medicinal chemistry. Researchers could investigate its interactions with biological targets and evaluate its pharmacological properties.
Photophysics and Electronic Properties: Density functional theory calculations can provide insights into the ground state geometrical structures and electronic properties of this compound. Understanding its excited-state behavior is crucial for various applications.
El-Shafeai, H. M., Badawy, S. A., Ismail, M. A., Abdel-Latif, E., Fadda, A. A., & Elmorsy, M. R. (2023). Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications. RSC Advances, 14, 2023. Link Caterpillar Fungus: Cultivation, Bioactive Metabolites, and Application. (2022). In Advances in Fungal Biotechnology for Industry, Agriculture, and Medicine (pp. 119-136). Springer. Link Zhang, Y., Wang, Y., & Li, Y. (2022). Design and synthesis of novel bichalcophene derivatives with double chalcogenophene bridges for dye-sensitized solar cells. Journal of Materials Science: Materials in Electronics, 33(3), 2828-2837. Link
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-13(17)4-2-6-16(11)23(19,20)18-10-12-7-8-15(22-12)14-5-3-9-21-14/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCVFVPGNWZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)
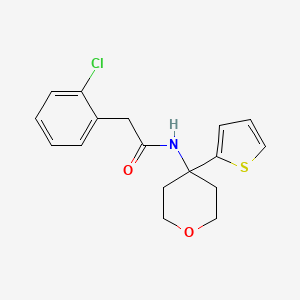
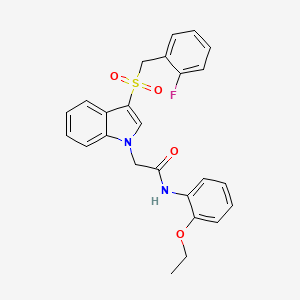
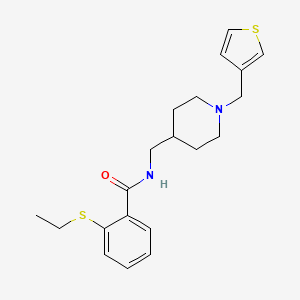




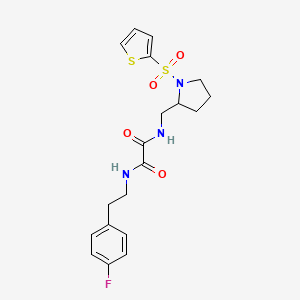
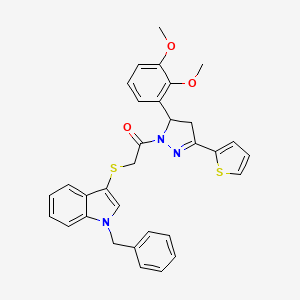
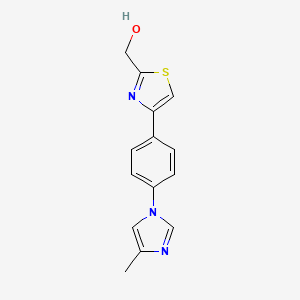
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)

